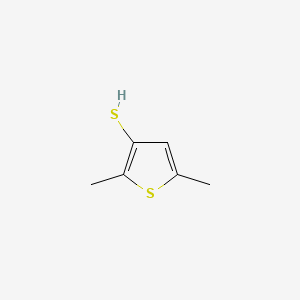

3-Thiophenethiol, 2,5-dimethyl-

CAS No.: 29874-05-3

Cat. No.: VC8413852

Molecular Formula: C6H8S2

Molecular Weight: 144.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29874-05-3 |

|---|---|

| Molecular Formula | C6H8S2 |

| Molecular Weight | 144.3 g/mol |

| IUPAC Name | 2,5-dimethylthiophene-3-thiol |

| Standard InChI | InChI=1S/C6H8S2/c1-4-3-6(7)5(2)8-4/h3,7H,1-2H3 |

| Standard InChI Key | PLQIJELLQWWAIE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(S1)C)S |

| Canonical SMILES | CC1=CC(=C(S1)C)S |

Introduction

Structural and Molecular Characteristics

Molecular Geometry

The compound’s IUPAC name, 2,5-dimethylthiophene-3-thiol, reflects its substitution pattern. The thiophene core consists of a five-membered aromatic ring with sulfur at the 1-position. Methyl groups occupy the 2- and 5-positions, while the thiol group is located at the 3-position . The SMILES notation and InChIKey PLQIJELLQWWAIE-UHFFFAOYSA-N provide precise structural identifiers .

Spectroscopic Data

-

NMR: The -NMR spectrum typically shows signals for methyl protons (~2.3 ppm) and aromatic protons (6.5–7.3 ppm) .

-

Mass Spectrometry: Fragmentation patterns in electron ionization mass spectrometry (EI-MS) reveal a base peak at m/z 144 corresponding to the molecular ion .

Synthetic Routes

Radical-Mediated Halogen Displacement

A primary industrial method involves the reaction of 2,5-dimethyl-3-chlorothiophene with hydrogen sulfide () or alkyl mercaptans () under high-temperature gas-phase conditions. This radical-mediated process yields 3-thiophenethiol derivatives with efficiencies up to 23.6% .

Thio-Claisen Rearrangement

Allyl thienyl sulfides undergo -sigmatropic rearrangement upon heating, producing substituted thiophenethiols. For example, 2-thienyl allyl sulfide rearranges to 3-(2-methyl-3-thienyl)-2-thiophenethiol in 31% yield .

Green Halocyclization

A sustainable approach utilizes sodium halides (NaCl, NaBr) with copper(II) sulfate in ethanol to cyclize 2-alkynylthioanisoles. This method achieves high yields (~90%) and avoids hazardous reagents .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.3 g/mol | |

| Density | ~1.3 g/cm³ | |

| Boiling Point | ~172°C (estimated) | |

| Vapor Pressure | 1.8 mmHg at 25°C | |

| LogP (Partition Coefficient) | 2.20 |

The compound’s lipophilicity () suggests moderate solubility in organic solvents, aligning with its use in synthetic applications .

Chemical Reactivity

S-Alkylation

3-Thiophenethiol, 2,5-dimethyl- undergoes S-alkylation with alkyl halides (e.g., ) in the presence of potassium tert-butoxide, yielding thienyl sulfides () .

Oxidative Dimerization

Exposure to oxidizing agents like or leads to disulfide formation (), critical in polymer and coordination chemistry .

Condensation Reactions

Reaction with aldehydes (e.g., acetaldehyde) forms hemimercaptals, which are intermediates in flavor compound synthesis .

Applications

Materials Science

The compound serves as a precursor for conductive polymers and organic semiconductors. Its thiophene backbone facilitates π-conjugation, enhancing electron mobility in devices .

Pharmaceutical Intermediates

Functionalization at the thiol position enables synthesis of thieno[3,2-b]thiophene derivatives, which exhibit antimicrobial and antitumor activities .

Analytical Characterization

Chromatographic Methods

-

GC-MS: Elution on DB-5MS columns with electron ionization confirms purity and identity via molecular ion () .

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve thiophenethiol derivatives .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume